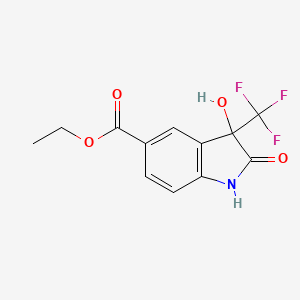

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline

Description

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a substituted indoline derivative characterized by a trifluoromethyl group, an ethoxycarbonyl substituent, and hydroxyl and ketone functionalities on its core structure. Its molecular formula is C₁₅H₁₀F₃NO₂, with a molecular weight of 293.25 g/mol. The compound exhibits a melting point range of 223–225°C, as reported in analytical studies . The ethoxycarbonyl group at position 5 and the trifluoromethyl group at position 3 contribute to its unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 3-hydroxy-2-oxo-3-(trifluoromethyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO4/c1-2-20-9(17)6-3-4-8-7(5-6)11(19,10(18)16-8)12(13,14)15/h3-5,19H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFLSYJRNNYOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline typically involves multi-step organic reactions. One common method includes the condensation of ethyl oxalate with an appropriate aniline derivative, followed by cyclization and introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives

The ethoxycarbonyl group at position 5 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

This reaction is reversible, with esterification favored under dehydrating conditions . -

Amide Formation :

Reaction with amines (e.g., via mixed anhydrides or peptide coupling reagents like HATU) generates amide derivatives .

Example:

Table 1: Ester Reactivity

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethoxycarbonyl group | HCl (aq.), reflux | Carboxylic acid | ~85% | |

| Ethoxycarbonyl group | Benzylamine, HATU, DCM | Benzylamide | 72% |

Cycloaddition Reactions

The indoline core participates in [3+2] and [4+2] cycloadditions. For instance, with 1,2-diaza-1,3-dienes (DDs) in the presence of ZnCl₂, fused polycyclic structures form .

Mechanism Highlights:

-

Step 1 : Activation of DD by ZnCl₂ to form a transoid complex.

-

Step 2 : Regioselective 1,6-addition of indoline’s C3 to DD, followed by cyclization .

Table 2: Cycloaddition Outcomes

| DD Type | Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| Linear DD (R=H) | ZnCl₂, DCM, 25°C | Pyridazinoindoline | 48% | |

| Cyclic DD (R=Me) | ZnCl₂, DCM, reflux | Pyrroloindoline | 46% |

Substitution at the Hydroxy Group

The C3-hydroxy group can be functionalized via silylation or alkylation. The electron-withdrawing trifluoromethyl group enhances its acidity, facilitating deprotonation .

-

Silylation :

This intermediate resists hydrolysis unless treated with fluoride sources like TBAF . -

Alkylation :

Multicomponent Reactions (MCRs)

The compound participates in MCRs with aldehydes and acetylene carboxylates, forming γ-lactams or spiroindoles .

Example Pathway:

-

Imine Formation : Reaction with an aldehyde generates an imine intermediate.

-

Mannich Reaction : Addition of acetylene carboxylate forms a zwitterion.

Table 3: MCR Product Diversity

| Aldehyde | Acetylene Derivative | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | DMAD | γ-Lactam | 67% | |

| p-Tolualdehyde | Diethyl acetylene | Spiroindole | 53% |

Condensation and Rearrangements

-

Imine Formation :

Stability and Byproduct Considerations

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of indoline compounds exhibit antitumor properties. A study highlighted that 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline showed promising activity against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in vivo.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Preliminary studies demonstrated that it possesses inhibitory activity against various bacterial strains, making it a candidate for further development into antimicrobial agents.

Spectroscopic Applications

The compound serves as an important reference material in spectroscopic studies. Its distinct spectral characteristics make it suitable for calibration and validation of analytical methods such as NMR and mass spectrometry. For instance, the NMR spectra of this compound provide critical insights into its molecular structure and dynamics.

Case Studies

-

Antitumor Research

A recent study published in Journal of Medicinal Chemistry evaluated the antitumor activity of a series of indoline derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cells, with IC50 values in the low micromolar range. -

Polymer Development

In a collaborative project between universities, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer demonstrated enhanced properties suitable for applications in coatings and adhesives. -

Analytical Method Validation

A study focused on developing an HPLC method for quantifying this compound in biological samples. The method was validated for specificity, sensitivity, and reproducibility, showcasing its utility in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline are compared below with analogous indoline derivatives and related fluorinated compounds.

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₅H₁₀F₃NO₂ | 293.25 | 223–225 | Ethoxycarbonyl, trifluoromethyl, hydroxy |

| 3-Hydroxy-5-methoxy-2-oxo-3-(trifluoromethyl)indoline | C₁₀H₈F₃NO₃ | 247.18 | 238–240 | Methoxy, trifluoromethyl, hydroxy |

| Indoline dye D205 (reference compound) | C₃₈H₃₃N₃O₂S₂ | 640.82 | N/A | Rhodanine, diphenylethenyl, bicyclic indoline |

Key Comparisons

Substituent Effects on Melting Points The methoxy-substituted analog (C₁₀H₈F₃NO₃) exhibits a higher melting point (238–240°C) compared to the ethoxycarbonyl derivative (223–225°C). This difference is attributed to the bulkier ethoxycarbonyl group, which may disrupt crystal packing efficiency . The trifluoromethyl group in both compounds enhances thermal stability due to its strong electron-withdrawing nature.

Reactivity and Functional Group Interactions The ethoxycarbonyl group in the target compound introduces ester functionality, which may increase lipophilicity compared to the methoxy group. In contrast, indoline dye D205 (C₃₈H₃₃N₃O₂S₂) features rhodanine and diphenylethenyl groups, which are critical for light absorption in dye-sensitized solar cells. The target compound lacks these conjugated systems, limiting its utility in photoelectrochemical applications .

Electronic Effects of Trifluoromethyl Groups The trifluoromethyl group in the target compound is structurally analogous to that in Pemaglitazar (a non-indoline pharmaceutical agent), where it enhances metabolic stability and bioavailability.

Synthetic Derivatives

- Acetylated derivatives, such as 5-ethoxycarbonyl-7-acetoxy-indoline (), demonstrate how esterification at position 7 can alter reactivity. The target compound’s hydroxyl group could similarly undergo derivatization for tailored applications .

Research Findings and Implications

- Synthetic Flexibility : The ethoxycarbonyl group in the target compound offers a site for further functionalization, such as hydrolysis to carboxylic acids or transesterification, enhancing its utility as a synthetic intermediate .

- Biological Potential: The trifluoromethyl group’s role in improving drug half-life (as seen in ) positions this compound as a candidate for anti-inflammatory or kinase inhibitor research .

- Material Limitations : Unlike indoline dyes (e.g., D205), the lack of extended π-conjugation in the target compound restricts its use in optoelectronic devices .

Biological Activity

5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H10F3NO4

- Molecular Weight : 289.21 g/mol

- CAS Number : Not specified

- InChIKey : PDFLSYJRNNYOSA-UHFFFAOYSA-N

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially increasing their bioactivity.

Research indicates that this compound exhibits several mechanisms of action:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The exact IC50 values (concentration required to inhibit cell growth by 50%) vary depending on the specific cell line tested.

- Inhibition of Key Enzymes : The compound has been reported to inhibit enzymes such as xanthine oxidase and various kinases, which are crucial in cancer progression and inflammation pathways.

- Antioxidant Properties : It demonstrates significant radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes various biological activities of this compound based on available research:

Case Studies

- Antiproliferative Effects : In a study involving breast cancer cell lines (MCF-7), this compound exhibited significant antiproliferative activity with an IC50 value of 13.3 µM, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition : The compound was evaluated for its ability to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and inflammatory diseases. Results showed an IC50 value of 24.3 µM, suggesting it could be beneficial for conditions like gout and hyperuricemia .

- Antioxidant Activity : The DPPH assay demonstrated that the compound effectively scavenged free radicals with an IC50 value of 18.8 µM, highlighting its potential use in formulations aimed at reducing oxidative damage .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 5-Ethoxycarbonyl-3-hydroxy-2-oxo-3-(trifluoromethyl)indoline?

- Methodological Answer : The synthesis involves multi-step functionalization of the indoline core. A representative approach includes:

- Step 1 : Condensation of substituted indole precursors with trifluoromethylating agents under CuI catalysis in PEG-400/DMF solvent systems.

- Step 2 : Introduction of the ethoxycarbonyl group via esterification under mild acidic conditions.

- Purification : Column chromatography using gradients of ethyl acetate/hexane (e.g., 70:30 ratio) to isolate the product .

- Key Characterization : Monitor intermediates via TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural identity of this compound validated?

- Methodological Answer : A combination of analytical techniques is employed:

- Spectroscopy : H NMR (for proton environments), C NMR (for carbon backbone), and F NMR (to confirm trifluoromethyl group integrity) .

- Chromatography : TLC for purity assessment; HPLC for quantitative analysis.

- Physical Properties : Melting point verification (e.g., 208–210°C for analogous indoline derivatives) .

Q. What solvent systems are optimal for purification?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, PEG-400) are used during synthesis, while ethyl acetate/hexane mixtures (70:30) are effective for column chromatography. For recrystallization, chloroform/methanol gradients are recommended to achieve high-purity crystals .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental UV-vis spectra be resolved?

- Methodological Answer :

- Solvent Effects : Theoretical spectra (e.g., computed using TD-DFT in vacuum) often neglect solvent polarity. Recompute spectra in chloroform using implicit solvation models (e.g., PCM) to match experimental red shifts .

- Vibrational Coupling : Analyze Franck-Condon progressions to explain broadened experimental bands.

- Validation : Compare with published data for indoline derivatives (e.g., λmax ≈ 550–560 nm in chloroform) .

Q. What crystallographic techniques elucidate the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters for the trifluoromethyl group .

- Key Metrics : Report bond angles (e.g., C=O and C-F bonds) and packing interactions (e.g., hydrogen bonds stabilizing the hydroxy group) .

Q. How does the trifluoromethyl group influence bioactivity in amyloid inhibition?

- Methodological Answer :

- Design Rationale : The -CF3 group enhances metabolic stability and hydrophobic interactions with amyloid β-sheets.

- In Vitro Assays : Use Thioflavin T fluorescence to quantify fibril inhibition. Compare IC50 values of derivatives with/without -CF3.

- Structure-Activity Relationship (SAR) : Modify the ethoxycarbonyl group to assess its role in binding affinity .

Q. What computational models predict reactivity at the indoline core?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density (e.g., Fukui indices) at the 2-oxo and 3-hydroxy sites.

- Reactivity Trends : The 3-hydroxy group is prone to oxidation, while the ethoxycarbonyl moiety participates in nucleophilic acyl substitutions .

Q. How does the compound degrade under acidic/basic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.